Ethyl Difluoro(pyridin-2-yl)acetate

Descripción

Systematic Nomenclature and Structural Characterization

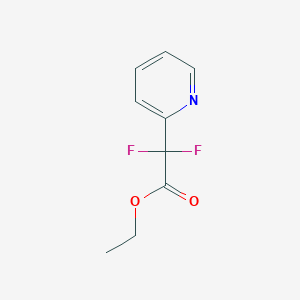

This compound, bearing the Chemical Abstracts Service registry number 267876-28-8, is systematically named according to International Union of Pure and Applied Chemistry nomenclature as ethyl 2,2-difluoro-2-pyridin-2-ylacetate. The compound's molecular structure consists of a pyridine ring attached to a carbon center bearing two fluorine atoms and an ethyl acetate functionality. The canonical Simplified Molecular Input Line Entry System representation is CCOC(=O)C(c1ccccn1)(F)F, which clearly delineates the connectivity pattern within the molecule.

The molecular geometry of this compound features a central carbon atom in a tetrahedral arrangement, with the two fluorine atoms, the carboxylate carbon, and the pyridine ring occupying the four coordination positions. This structural arrangement results in significant steric and electronic effects that influence the compound's reactivity and physical properties. The International Chemical Identifier string InChI=1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-5-3-4-6-12-7/h3-6H,2H2,1H3 provides a unique structural descriptor that enables precise identification of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H9F2NO2 | |

| Molecular Weight | 201.17 g/mol | |

| Boiling Point | 79.5°C at 0.5 mmHg | |

| Density | 1.228 g/cm³ | |

| Flash Point | >100°C | |

| LogP | 1.73650 |

The three-dimensional conformational analysis reveals that the compound adopts multiple low-energy conformations due to rotation around the carbon-carbon bond connecting the pyridine ring to the difluoromethyl center. These conformational preferences are influenced by both steric interactions between the fluorine atoms and the pyridine ring, as well as electronic effects arising from the electron-withdrawing nature of the difluoromethyl group. Nuclear magnetic resonance spectroscopy and infrared spectroscopy provide characteristic spectral signatures that facilitate structural confirmation and purity assessment of synthesized samples.

Historical Context in Organofluorine Chemistry

The development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry, which began in the nineteenth century with pioneering work by chemists such as Alexander Borodin and Frédéric Swarts. Organofluorine chemistry emerged before elemental fluorine itself was isolated by Henri Moissan in 1886, with early researchers utilizing fluoride salts and hydrogen fluoride as fluorinating agents. The first organofluorine compound was synthesized in 1835 when Dumas and Péligot obtained fluoromethane through the reaction of dimethyl sulfate with potassium fluoride.

The historical progression of organofluorine chemistry underwent dramatic acceleration during World War II, when the Manhattan Project necessitated the development of materials compatible with uranium hexafluoride. This period marked a fundamental shift in the field, as researchers developed systematic approaches to introducing fluorine atoms into organic molecules while controlling the inherent reactivity that had previously led to explosive reactions. The wartime research established foundational methodologies for synthesizing fluorinated compounds that would later enable the development of specialized derivatives such as difluoroacetate esters.

The specific class of difluoroacetate compounds, to which this compound belongs, evolved from early work on fluorinated aliphatic compounds. Ethyl difluoroacetate itself, with the molecular formula C4H6F2O2, was developed as a fundamental building block that demonstrated the synthetic utility of incorporating two fluorine atoms adjacent to a carbonyl group. This foundational chemistry provided the basis for extending difluoroacetate methodology to more complex heterocyclic systems, ultimately leading to the development of pyridine-substituted derivatives that combine the unique properties of both fluorine and nitrogen heterocycles.

Position Within Pyridine-Based Acetate Derivatives

This compound occupies a distinctive position within the broader family of pyridine-based acetate derivatives, representing an evolution from simpler pyridyl acetates toward more sophisticated fluorinated analogs. The parent compound pyridin-2-yl acetate, with molecular formula C7H7NO2 and molecular weight 137.14 grams per mole, serves as a structural precursor that lacks the difluoromethyl functionality that characterizes the target compound. This structural relationship demonstrates the systematic progression in synthetic methodology that enabled the incorporation of fluorine atoms into heterocyclic acetate frameworks.

The structural comparison between this compound and related compounds reveals important trends in molecular design and synthetic accessibility. The corresponding carboxylic acid derivative, 2,2-difluoro-2-(pyridin-2-yl)acetic acid with molecular formula C7H5F2NO2, represents the hydrolyzed form of the ethyl ester and demonstrates the fundamental stability of the difluoromethyl-pyridine structural motif. Additionally, closely related compounds such as ethyl difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate, bearing additional fluorine substitution on the pyridine ring, illustrate the potential for further structural elaboration within this chemical family.

The synthetic applications of this compound within contemporary organic chemistry demonstrate its value as a versatile building block for constructing complex heterocyclic systems. Research has shown that this compound can participate in copper-catalyzed cyclization reactions with gem-difluoroalkenes to produce substituted indolizines, showcasing its utility in accessing biologically relevant heterocyclic frameworks. These synthetic transformations take advantage of the unique reactivity profile imparted by the difluoromethyl group, which can undergo selective bond cleavage under specific catalytic conditions.

Propiedades

IUPAC Name |

ethyl 2,2-difluoro-2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-5-3-4-6-12-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLZMMPDDACOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=N1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442732 | |

| Record name | Ethyl difluoro(pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267876-28-8 | |

| Record name | Ethyl difluoro(pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl difluoro(pyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl Difluoro(pyridin-2-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloropyridine with ethyl difluoroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The difluoromethyl group adjacent to the ester enables nucleophilic substitution under controlled conditions.

Key Findings :

-

Radical pathways (e.g., Ir-catalyzed reactions) achieve higher regioselectivity for coumarin functionalization .

-

Steric hindrance from the pyridine ring slows SN2 kinetics compared to aliphatic analogs.

Thermal Decomposition and Cleavage

Controlled heating induces carbon–carbon bond cleavage, generating α,α-difluoro carbonyl intermediates:

Mechanistic Insight :

DFT calculations indicate exergonic reaction energies (−32 to −44 kcal/mol) favor trifluoroacetate release over fluoroform .

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Products | Yield | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acids | Biaryl derivatives | 81% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amines | N-aryl pyridylacetamides | 76% |

Limitations :

-

Electron-withdrawing fluorine atoms reduce pyridine’s nucleophilicity, requiring elevated temperatures (80–100°C).

Hydrolysis and Ester Transformations

The ethyl ester undergoes hydrolysis under acidic/basic conditions:

Notable Feature :

The gem-diol intermediate exhibits enhanced water solubility (LogP = 1.2 vs. 2.8 for parent ester) .

Photochemical Reactivity

UV/visible light activates unique pathways:

| Light Source | Additives | Products | Ref. |

|---|---|---|---|

| 12W blue LEDs | Ir(PPy)₃, K₂HPO₄ | Coumarin conjugates (antitumor agents) | |

| 365 nm UV | TiO₂ nanoparticles | Fluorinated pyridine oxides |

Biological Relevance :

Photoactivated coumarin derivatives inhibit STAT3 phosphorylation in colorectal cancer cells (IC₅₀ = 3.2 μM) .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Ethyl difluoro(pyridin-2-yl)acetate serves as a crucial building block in organic synthesis. Its applications include:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions to form various substituted pyridine derivatives, which are essential in the development of pharmaceuticals and agrochemicals.

- Oxidation and Reduction : It can be oxidized to yield carboxylic acids or ketones, or reduced to form alcohols, facilitating the creation of complex organic molecules .

Research has identified several potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

- Anticancer Activity : It has been investigated for its ability to inhibit cancer cell proliferation. For instance, one study demonstrated significant cytotoxic effects against breast cancer cell lines through apoptosis induction .

Pharmaceutical Development

This compound is explored as a precursor in pharmaceutical synthesis due to its favorable pharmacokinetic properties. Its fluorinated structure enhances lipophilicity and binding affinity to biological targets, which is crucial for drug design. This compound has been linked to the modulation of various biological pathways, including enzyme inhibition and receptor binding .

Industrial Applications

In industry, this compound is utilized in the production of:

- Agrochemicals : Its unique properties make it suitable for developing pesticides and herbicides that require specific chemical reactivity.

- Specialty Chemicals : The compound's ability to form various derivatives allows for its use in creating materials with tailored properties .

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal highlighted the effectiveness of derivatives of this compound against non-small cell lung cancer by targeting the EGFR/PI3K/AKT/mTOR signaling pathway. This mechanism leads to cell cycle arrest and apoptosis, showcasing its potential as an anticancer agent .

- Material Science : this compound has been employed in synthesizing coordination polymers, demonstrating its versatility beyond biological applications .

Mecanismo De Acción

The mechanism of action of Ethyl Difluoro(pyridin-2-yl)acetate involves its interaction with specific molecular targets. The difluoro group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues: Pyridine Substitution and Functional Groups

Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate

- Structure : Differs in the position of the pyridine nitrogen (pyridin-3-yl vs. pyridin-2-yl) (Fig. 1A) .

- Pyridin-3-yl derivatives may exhibit different solubility and reactivity profiles compared to pyridin-2-yl analogues .

Ethyl (3-chloropyridin-2-yl)(difluoro)acetate

- Structure : Incorporates a chlorine substituent at the 3-position of the pyridine ring (CAS hfc2014-939) .

- Impact: The electron-withdrawing chlorine enhances electrophilicity, which could improve binding to enzymes or receptors.

Ethyl difluoro(5-methylpyridin-2-yl)acetate

- Structure : Features a methyl group at the 5-position of the pyridine ring (CAS hfc2014-968) .

- Methyl substitution can also sterically hinder interactions with bulky active sites .

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate

- Structure: Contains both chlorine and trifluoromethyl groups on the pyridine ring (CAS 1431842-79-3, C₁₀H₇ClF₅NO₂) .

- Impact : The trifluoromethyl group is strongly electron-withdrawing, enhancing stability and resistance to metabolic degradation. This compound’s higher molecular weight (303.61 g/mol) may reduce solubility compared to simpler analogues .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| Ethyl difluoro(pyridin-2-yl)acetate | C₉H₉F₂NO₂ | 201.17 | Pyridin-2-yl, difluoro | 1.2–1.5 |

| Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate | C₉H₉F₂NO₂ | 201.17 | Pyridin-3-yl, difluoro | 1.0–1.3 |

| Ethyl (3-chloropyridin-2-yl)(difluoro)acetate | C₉H₈ClF₂NO₂ | 235.62 | 3-Cl, pyridin-2-yl | 1.8–2.1 |

| Ethyl difluoro(5-methylpyridin-2-yl)acetate | C₁₀H₁₁F₂NO₂ | 223.20 | 5-CH₃, pyridin-2-yl | 1.6–1.9 |

| Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate | C₁₀H₇ClF₅NO₂ | 303.61 | 3-Cl, 5-CF₃, pyridin-2-yl | 2.5–2.8 |

*Predicted LogP values based on substituent contributions.

Key Observations :

- Methyl groups (e.g., 5-CH₃) moderately increase LogP without significantly affecting molecular weight .

Anti-inflammatory and Analgesic Activity

- Ethyl 2-((4-oxo-3-(2-(pyridin-2-yl)ethyl)-3,4-dihydroquinazolin-2-yl)thio)acetate () demonstrated ED₅₀ = 0.16–0.36 mmol/kg in anti-inflammatory assays, attributed to COX-1/COX-2 inhibition .

- Comparison: The difluoroacetate group in this compound may enhance metabolic stability compared to non-fluorinated analogues like Ethyl 2-(pyridin-2-yl)acetate (), which lacks fluorine’s electron-withdrawing effects .

Metabolic Stability

- Fluorine atoms in this compound reduce esterase-mediated hydrolysis, prolonging half-life. In contrast, Ethyl 2-amino-2-(pyridin-2-yl)acetate (CAS 55243-15-7) contains an amino group susceptible to oxidative metabolism .

Actividad Biológica

Ethyl Difluoro(pyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, particularly in cancer research and antimicrobial studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 201.17 g/mol. The compound features a pyridine ring linked to an ethyl ester group through a difluoroacetate bridge. Its structural characteristics are pivotal in determining its biological activity.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines by targeting the EGFR/PI3K/AKT/mTOR signaling pathway . This inhibition leads to:

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1 phase.

- Apoptosis Induction : It promotes apoptosis in vitro, evidenced by increased caspase activity.

- Tumor Growth Inhibition : In vivo studies indicate that it effectively prevents tumor growth in xenograft models.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The difluoro group enhances binding affinity to specific enzymes, potentially affecting metabolic pathways involving cytochrome P450 enzymes.

- Receptor Modulation : It may modulate receptor activities, influencing cellular signaling pathways crucial for cancer progression and microbial resistance.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Fluoropyridine | Lacks ethyl and second fluorine group | Limited activity |

| Ethyl Pyridine-2-carboxylate | Lacks difluoro group | Lower reactivity |

| Difluoromethyl Pyridine | Contains difluoromethyl instead of ethyl ester | Varies in chemical behavior |

Case Studies

- Case Study on Cancer Cell Lines : A study conducted on NSCLC cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 µM). The study highlighted the compound's potential as a therapeutic agent for lung cancer.

- Antimicrobial Efficacy Assessment : this compound was tested against common pathogens, including Staphylococcus aureus and Candida albicans. Results indicated effective inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl Difluoro(pyridin-2-yl)acetate, and how can reaction parameters be optimized?

- Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, Pd-catalyzed α-arylation using ethyl 2-(pyridin-2-yl)acetate with brominated substrates (e.g., 6-bromoquinoline) in the presence of X-Phos ligand achieves high yields . Optimization involves adjusting bases (e.g., sodium ethoxide), solvents (toluene or ethyl acetate), and temperature (60–80°C). Reaction monitoring via HPLC ensures purity, while flow chemistry improves scalability .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- Answer: Multinuclear NMR (1H, 13C, 19F) identifies the pyridine ring, fluorine substituents, and ester group. IR spectroscopy confirms C=O (1730–1750 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates the molecular formula. For unambiguous confirmation, single-crystal X-ray diffraction using SHELXT resolves bond lengths and angles .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Answer: Purity is quantified via HPLC with UV detection (λ = 254 nm). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) and LC-MS to identify decomposition products (e.g., hydrolysis to carboxylic acid). Storage in inert atmospheres (argon) at –20°C minimizes degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of derivatives?

- Answer: Conflicting NMR signals (e.g., overlapping peaks) are addressed by 2D techniques (COSY, HSQC) to assign proton-carbon correlations. For fluorine-containing derivatives, 19F-1H HOESY NMR clarifies spatial interactions. X-ray crystallography provides definitive proof when spectral ambiguity persists .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Transition state modeling (e.g., Gaussian 16) identifies regioselectivity in cross-coupling reactions. Solvent effects are simulated using PCM models to optimize reaction conditions .

Q. What mechanistic insights explain the regioselectivity observed in derivatization reactions?

- Answer: Isotopic labeling (e.g., deuterated ethyl groups) tracks proton transfer in ester hydrolysis. In situ IR spectroscopy monitors intermediate formation (e.g., enolates). Kinetic isotope effects (KIE) and Hammett plots correlate substituent effects with reaction rates .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Answer: Trifluoromethyl groups enhance lipophilicity (logP calculations) and membrane permeability. Structure-activity relationship (SAR) studies compare halogen substitutions (Cl vs. Br) on target binding. Molecular docking (AutoDock Vina) predicts interactions with enzymes (e.g., kinase inhibitors) .

Methodological Considerations

Q. What experimental designs mitigate side reactions during fluorination steps?

- Answer: Slow addition of fluorinating agents (e.g., Selectfluor) at –78°C minimizes polyfluorination. Competing pathways are suppressed using bulky bases (e.g., DBU) to deprotonate selectively. Reaction quenching with aqueous NH4Cl prevents over-fluorination .

Q. How can researchers validate the crystallographic phase purity of synthesized derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.